16,17-Dehydro Capsaicin-d3

Bioanalysis LC-MS/MS Internal Standard

16,17-Dehydro Capsaicin-d3 (CAS 1346606-76-5) is a stable isotope-labeled analog of 16,17-dehydrocapsaicin, a dehydrogenated metabolite of capsaicin. The compound incorporates three deuterium atoms at the methoxy position of the vanillylamine moiety (methoxy-d3).

Molecular Formula C18H25NO3
Molecular Weight 306.42
CAS No. 1346606-76-5
Cat. No. B584845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,17-Dehydro Capsaicin-d3
CAS1346606-76-5
Synonyms(6E)-N-[(4-Hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6,8-nonadienamide; 
Molecular FormulaC18H25NO3
Molecular Weight306.42
Structural Identifiers
SMILESCC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+/i3D3
InChIKeyLSIRKKJMETWUBA-HPFTVYJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16,17-Dehydro Capsaicin-d3 (CAS 1346606-76-5): Deuterated Metabolite for Capsaicinoid Bioanalysis and Metabolic Tracing


16,17-Dehydro Capsaicin-d3 (CAS 1346606-76-5) is a stable isotope-labeled analog of 16,17-dehydrocapsaicin, a dehydrogenated metabolite of capsaicin [1]. The compound incorporates three deuterium atoms at the methoxy position of the vanillylamine moiety (methoxy-d3) [2]. It is classified as a capsaicinoid and serves primarily as an internal standard for quantitative LC-MS/MS analysis of 16,17-dehydrocapsaicin in biological matrices, leveraging the near-identical physicochemical properties of deuterated and non-deuterated forms to correct for matrix effects and ionization variability .

Analytical Selectivity of 16,17-Dehydro Capsaicin-d3: Why Unlabeled or Alternative Deuterated Standards Compromise Data Integrity


Generic substitution of 16,17-Dehydro Capsaicin-d3 with unlabeled 16,17-dehydrocapsaicin (CAS 509101-57-9) or alternative deuterated capsaicinoids (e.g., capsaicin-d3, dihydrocapsaicin-d3) is analytically unsound. Unlabeled standards cannot correct for matrix effects or ionization suppression in LC-MS/MS workflows, leading to systematic quantification errors [1]. While other deuterated capsaicinoids offer isotopic differentiation from their respective non-deuterated targets, they differ structurally from 16,17-dehydrocapsaicin—possessing distinct retention times and fragmentation patterns—rendering them unsuitable as internal standards for accurate quantification of this specific metabolite [2]. The methoxy-d3 labeling in 16,17-Dehydro Capsaicin-d3 confers a mass shift of +3 Da relative to the unlabeled analyte, enabling unambiguous mass spectrometric resolution without altering chromatographic behavior or extraction recovery .

16,17-Dehydro Capsaicin-d3: Quantitative Differentiation Evidence for Analytical and Metabolic Studies


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Detection of 16,17-Dehydrocapsaicin

16,17-Dehydro Capsaicin-d3 incorporates three deuterium atoms at the methoxy group (methoxy-d3), resulting in a molecular mass increase of +3 Da relative to unlabeled 16,17-dehydrocapsaicin (MW 303.4 g/mol vs. 300.4 g/mol) [1]. This mass shift allows the internal standard and analyte to be resolved as distinct peaks in MS detection without altering chromatographic retention time, a key advantage over non-deuterated analogs that co-elute and cannot be distinguished from the target analyte .

Bioanalysis LC-MS/MS Internal Standard

Metabolic Relevance: 16,17-Dehydrocapsaicin Is a Major Hepatic Metabolite of Capsaicin

In vitro metabolism studies using human, rat, and dog liver microsomes and S9 fractions identified 16,17-dehydrocapsaicin as one of three major metabolites of capsaicin, alongside 16-hydroxycapsaicin and 17-hydroxycapsaicin [1]. While the study did not quantify the relative abundance of each metabolite, it established 16,17-dehydrocapsaicin as a primary aliphatic dehydrogenation product. This finding underpins the need for a dedicated deuterated standard for accurate quantification in pharmacokinetic and toxicokinetic investigations, as capsaicin-d3 or dihydrocapsaicin-d3 cannot serve as valid internal standards for this structurally distinct metabolite [2].

Drug Metabolism Capsaicinoids Pharmacokinetics

Synthetic Accessibility: 16,17-Dehydrocapsaicin Can Be Synthesized with Defined Yield and Purity

A 2023 synthetic protocol for 16,17-dehydrocapsaicin (non-deuterated) reported an overall yield of 35.6% with excellent E-selectivity [1]. This synthesis route provides a scalable pathway for producing the non-deuterated metabolite, which can subsequently be deuterated to yield 16,17-Dehydro Capsaicin-d3. While the deuterated analog is not directly synthesized in this publication, the availability of a validated synthetic route for the non-deuterated parent supports the feasibility of producing high-purity deuterated reference material. Supplier specifications indicate a purity of 98% for the deuterated compound .

Organic Synthesis Reference Standards Metabolite Production

Optimal Use Cases for 16,17-Dehydro Capsaicin-d3 in Bioanalytical and Metabolism Research


Quantification of 16,17-Dehydrocapsaicin in Pharmacokinetic and Toxicokinetic Studies

16,17-Dehydro Capsaicin-d3 is the preferred internal standard for LC-MS/MS quantification of 16,17-dehydrocapsaicin in plasma, urine, or tissue homogenates from studies investigating capsaicin metabolism or capsaicinoid exposure. Its +3 Da mass shift enables accurate correction for matrix effects and ionization variability, which is essential for generating reliable concentration-time data .

Metabolic Pathway Elucidation and In Vitro Metabolism Assays

In hepatic microsomal or S9 fraction incubations with capsaicin, 16,17-Dehydro Capsaicin-d3 serves as an internal standard for quantifying the formation rate of 16,17-dehydrocapsaicin. This application is critical for comparative metabolism studies across species or for assessing CYP450-mediated dehydrogenation activity [1].

Method Development and Validation for Capsaicinoid Metabolite Analysis

Analytical laboratories developing or validating LC-MS/MS methods for capsaicinoid metabolite panels require 16,17-Dehydro Capsaicin-d3 to establish assay linearity, accuracy, precision, and matrix effect parameters specifically for the 16,17-dehydrocapsaicin channel. This ensures the method meets regulatory bioanalytical validation guidelines [2].

Quality Control and Batch Release Testing of Capsaicinoid-Containing Products

Pharmaceutical or nutraceutical manufacturers assessing the stability and impurity profile of capsaicin-based formulations can employ 16,17-Dehydro Capsaicin-d3 as an internal standard to quantify 16,17-dehydrocapsaicin levels. This supports compliance with ICH guidelines on impurity monitoring and stability testing [2].

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